

physical and chemical properties of "Pyridine, 3-((benzylthio)methyl)-"

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Compound of Interest

Compound Name: Pyridine, 3-((benzylthio)methyl)-

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An In-depth Technical Guide on Pyridine, 3-((benzylthio)methyl)-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for "Pyridine, 3-((benzylthio)methyl)-" is limited in publicly available literature. The following guide is a compilation of data from structurally similar compounds, established chemical principles, and predicted properties.

Introduction

Pyridine, 3-((benzylthio)methyl)- is a heterocyclic organic compound containing a pyridine ring substituted at the 3-position with a (benzylthio)methyl group. The presence of the pyridine nucleus, a common scaffold in pharmaceuticals and bioactive molecules, coupled with a flexible thioether linkage to a benzyl group, suggests potential applications in medicinal chemistry and materials science. This guide provides an overview of its anticipated physical and chemical properties, a plausible synthetic route, and a discussion of its potential reactivity.

Physical and Chemical Properties

Quantitative data for the target compound is not readily available. However, we can estimate its properties based on the known values of structurally related compounds such as 3-benzylpyridine and considering the contribution of the thioether group.

Property	Estimated Value	Remarks
Molecular Formula	C ₁₃ H ₁₃ NS	
Molecular Weight	215.32 g/mol	
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Based on similar pyridine derivatives.
Boiling Point	> 280 °C	Expected to be higher than 3-benzylpyridine (Boiling Point: 287 °C) due to the larger molecular weight.
Melting Point	Not readily available	Could be a low-melting solid. For comparison, 2-(Benzylthio)-3-nitropyridine has a melting point of 70-72 °C.[1]
Solubility	Soluble in common organic solvents (e.g., ethanol, ether, benzene).[2] Limited solubility in water.	The pyridine nitrogen allows for some water miscibility, but the benzyl and thioether groups increase lipophilicity.
logP (Octanol/Water Partition Coefficient)	Estimated > 2.5	Higher than pyridine (0.65) due to the hydrophobic benzylthio group.[3] 3-Benzylpyridine has a calculated logP of 2.672.[4]
pKa (of the conjugate acid)	~5.0 - 5.5	Similar to pyridine (5.23), the substitution at the 3-position has a minor effect on the basicity of the nitrogen atom. [3]

Chemical Reactivity

The chemical behavior of **Pyridine, 3-((benzylthio)methyl)-** is dictated by its three main functional components: the pyridine ring, the thioether linkage, and the benzyl group.

- Pyridine Ring:
 - Basicity and N-Alkylation: The lone pair of electrons on the nitrogen atom makes it a weak base and a nucleophile. It can react with acids to form pyridinium salts and with alkylating agents (e.g., methyl iodide) at the nitrogen atom.
 - Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Substitution, if it occurs, is likely to be directed to the 5-position.
 - Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, particularly at the 2- and 6-positions, especially if activated by an electron-withdrawing group or with strong nucleophiles.
- Thioether Linkage:
 - Oxidation: The sulfur atom can be readily oxidized to form a sulfoxide and subsequently a sulfone using oxidizing agents like hydrogen peroxide or m-CPBA.
 - Complexation with Metals: The sulfur atom can act as a soft ligand and coordinate with various transition metals.
- Benzyl Group:
 - Benzylic Reactivity: The methylene group adjacent to both the sulfur and the pyridine ring is benzylic and can be susceptible to radical substitution.

Experimental Protocols

Proposed Synthesis: Nucleophilic Substitution of 3-(Chloromethyl)pyridine with Benzyl Mercaptan

A plausible and straightforward method for the synthesis of **Pyridine, 3-((benzylthio)methyl)-** involves the nucleophilic substitution of a halomethylpyridine with a thiol. A similar procedure is used for the synthesis of 4-((3-Chloro)benzylthio)pyridine.[5]

Materials:

- 3-(Chloromethyl)pyridine hydrochloride
- Benzyl mercaptan (toluenethiol)
- Sodium hydroxide or another suitable base (e.g., potassium carbonate)
- Ethanol or another suitable polar aprotic solvent
- Diethyl ether or ethyl acetate for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Silica gel for column chromatography

Procedure:

- Preparation of the Thiolate: In a round-bottom flask, dissolve benzyl mercaptan in ethanol. To this solution, add a stoichiometric equivalent of a base, such as sodium hydroxide, to generate the sodium benzylthiolate in situ. Stir the mixture at room temperature for 15-30 minutes.
- Nucleophilic Substitution: Add a solution of 3-(chloromethyl)pyridine hydrochloride in ethanol dropwise to the stirred thiolate solution.
- Reaction Monitoring: The reaction mixture is typically heated to reflux for several hours (e.g., 4-6 hours).^[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.
- Extraction and Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using a

suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **Pyridine, 3-((benzylthio)methyl)-**.

Characterization:

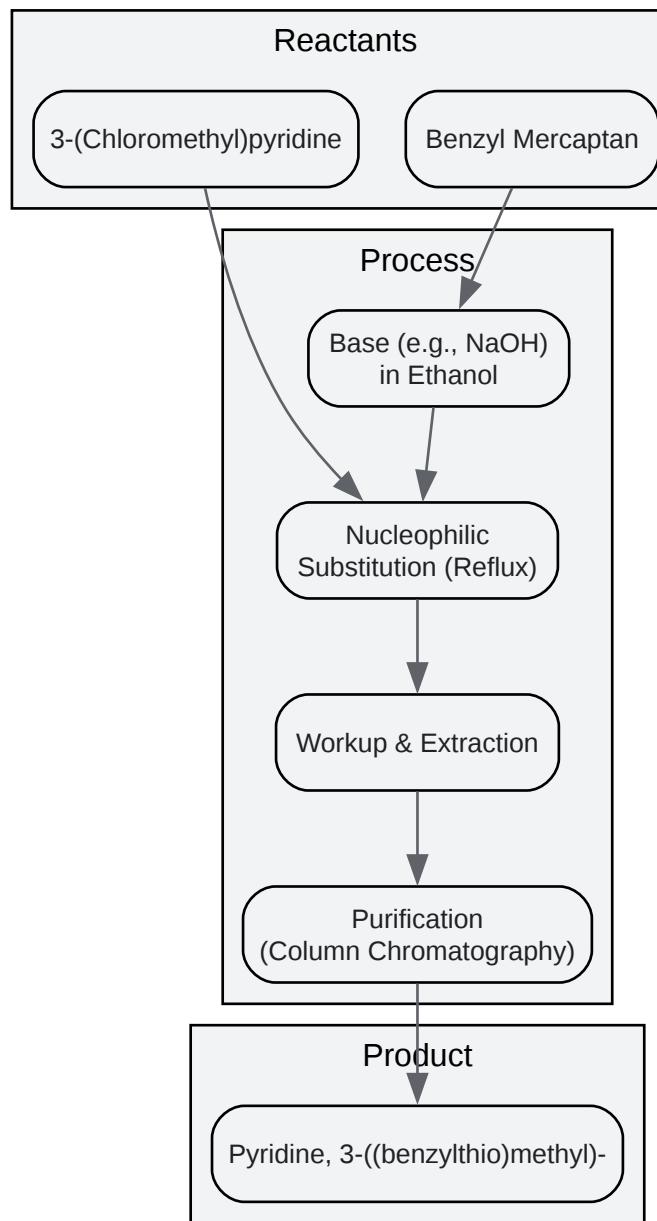
The structure of the synthesized compound can be confirmed using standard analytical techniques:

- ^1H NMR Spectroscopy: To identify the different types of protons and their connectivity.
- ^{13}C NMR Spectroscopy: To identify the different carbon environments.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups.

Visualizations

Proposed Synthesis Workflow

Proposed Synthesis of Pyridine, 3-((benzylthio)methyl)-

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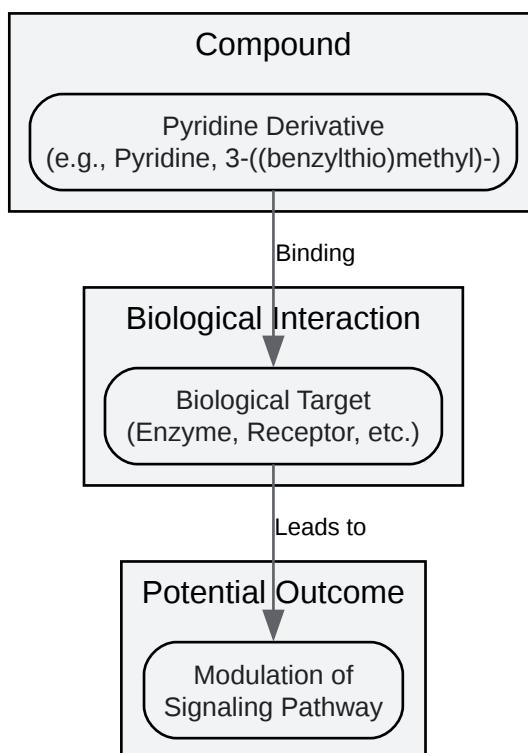
Caption: A flowchart illustrating the proposed synthetic pathway.

Signaling Pathways

There is no specific information available in the searched literature regarding the involvement of **Pyridine, 3-((benzylthio)methyl)-** in any signaling pathways. However, pyridine derivatives are known to interact with a wide range of biological targets. The structural motifs present in

this compound, particularly the pyridine ring, are found in many enzyme inhibitors and receptor ligands. Any potential biological activity would need to be determined through experimental screening and mechanistic studies.

General Role of Pyridine Derivatives in Drug Discovery



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Caption: A conceptual diagram showing the potential interaction of a pyridine derivative.

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